molecular formula C21H25F3N2 B5097270 1-(2-phenylethyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

1-(2-phenylethyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

Cat. No.: B5097270
M. Wt: 362.4 g/mol
InChI Key: DFOQWCGMBXUJKJ-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2/c22-21(23,24)19-8-4-7-18(15-19)16-25-20-10-13-26(14-11-20)12-9-17-5-2-1-3-6-17/h1-8,15,20,25H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOQWCGMBXUJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC(=CC=C2)C(F)(F)F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Formation of the core structure: This involves the construction of the main chemical framework through reactions such as cyclization or condensation.

    Functional group modifications: Introduction or modification of functional groups to achieve the desired chemical properties.

    Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.

Industrial production methods would likely involve scaling up these synthetic routes, optimizing reaction conditions for large-scale production, and ensuring consistent quality and purity through rigorous quality control measures.

Chemical Reactions Analysis

MMV665979 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

MMV665979 has a wide range of scientific research applications:

Mechanism of Action

Conclusion

MMV665979 is a promising compound with significant potential in various scientific fields. Its unique properties, including limited toxicity and broad-spectrum activity, make it a valuable candidate for further research and development.

If you have any more questions or need further details, feel free to ask!

Biological Activity

1-(2-phenylethyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24F3N\text{C}_{20}\text{H}_{24}\text{F}_{3}\text{N}

This structure includes a piperidine ring, a phenethyl group, and a trifluoromethyl-substituted benzyl moiety, which are crucial for its biological activity.

Analgesic Activity

Research indicates that compounds related to piperidine derivatives exhibit significant analgesic properties. The analgesic activity of this compound has been compared to other known analgesics. In a study evaluating the effectiveness of various piperidine derivatives, this compound demonstrated potent analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain management .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Piperidine derivatives often interact with opioid receptors and other neurotransmitter receptors, leading to altered pain perception and relief. Specifically, it is hypothesized that the trifluoromethyl group enhances receptor affinity and selectivity .

Study 1: Analgesic Efficacy in Rodent Models

A study conducted on rodent models assessed the analgesic efficacy of this compound. The results indicated a significant reduction in pain response compared to control groups. The compound was administered in varying doses (5 mg/kg to 20 mg/kg), with higher doses correlating with increased analgesic effects .

Dose (mg/kg)Pain Response Reduction (%)
525
1050
2075

This data supports the compound's potential as an effective analgesic.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound. It was found that administration resulted in significant alterations in behavior indicative of anxiolytic properties. Behavioral tests such as the elevated plus maze and open field test showed enhanced exploratory behavior and reduced anxiety-like responses .

Q & A

(Basic) What are the established synthetic routes for 1-(2-phenylethyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine, and what factors influence yield optimization in multi-step reactions?

Methodological Answer:
The synthesis typically involves sequential alkylation and reductive amination steps. A common approach includes:

Piperidine core functionalization : Introduce the 2-phenylethyl group via nucleophilic substitution or alkylation under inert atmosphere (e.g., using NaH in THF at 0–5°C) .

Benzylamine coupling : React the intermediate with 3-(trifluoromethyl)benzyl chloride/bromide using a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMF at 60–80°C .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures.
Yield optimization hinges on:

  • Reagent stoichiometry : Excess benzyl halide (1.2–1.5 eq) improves coupling efficiency.
  • Temperature control : Lower temperatures reduce side reactions during alkylation .
  • Catalyst use : Pd/C or Raney Ni for selective reductions in reductive amination steps .

(Advanced) How does the trifluoromethyl group's electronic effects influence the compound's receptor binding affinity, and what computational methods are employed to model these interactions?

Methodological Answer:
The CF3_3 group exerts strong electron-withdrawing effects, altering the compound’s electrostatic potential and dipole moment. This enhances binding to hydrophobic pockets in target receptors (e.g., GPCRs or kinases). Computational approaches include:

  • Density Functional Theory (DFT) : To map electrostatic surfaces and quantify charge distribution at the benzyl substituent .
  • Molecular Dynamics (MD) Simulations : To assess ligand-receptor stability (e.g., using GROMACS or AMBER) with force fields parameterized for fluorine atoms .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between CF3_3- and non-fluorinated analogs .
    Experimental validation via SAR studies (e.g., replacing CF3_3 with -CH3_3 or -Cl) can corroborate computational predictions .

(Basic) What analytical techniques are critical for resolving structural ambiguities in N-substituted piperidinamine derivatives during characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H/13^{13}C NMR identifies substitution patterns (e.g., benzyl vs. phenylethyl groups) via coupling constants and NOESY for stereochemical confirmation .
    • 19^{19}F NMR confirms CF3_3 group integrity (δ ≈ -60 to -70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C21_{21}H24_{24}F3_3N2_2) with <5 ppm error .
  • X-ray Crystallography : Resolves absolute configuration when chiral centers are present .

(Advanced) How can researchers address contradictory results in the compound's dose-response curves across different cellular assays?

Methodological Answer:
Contradictions may arise from assay-specific variables:

Cell Line Variability :

  • Validate target receptor expression levels via qPCR or Western blot .
  • Use isogenic cell lines to isolate genetic factors.

Assay Conditions :

  • Standardize serum concentration (e.g., 10% FBS vs. serum-free) to minimize protein-binding artifacts .
  • Control for pH (e.g., HEPES buffer) in functional assays .

Data Normalization :

  • Use internal controls (e.g., housekeeping genes for viability assays) and nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} .

Mechanistic Studies :

  • Perform radioligand binding assays to distinguish direct target engagement from off-target effects .

(Advanced) What strategies are effective for improving the metabolic stability of this compound while maintaining its pharmacological activity?

Methodological Answer:

  • Structural Modifications :
    • Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoroethyl or cyclopropyl .
    • Introduce steric hindrance near metabolic hotspots (e.g., α to the piperidine nitrogen) using bulky substituents .
  • In Vitro Assays :
    • Microsomal Stability Tests : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolic pathways .
    • CYP450 Inhibition Screening : Prioritize analogs with low CYP3A4/2D6 inhibition to reduce drug-drug interactions .
  • Prodrug Approaches :
    • Mask amines as carbamates or amides to slow hepatic clearance .

(Basic) What are the key considerations for designing a stability-indicating HPLC method for this compound?

Methodological Answer:

  • Column Selection : C18 (5 µm, 250 mm × 4.6 mm) for resolving polar degradation products .
  • Mobile Phase :
    • Buffer (e.g., 0.1% TFA in water, pH 2.5) paired with acetonitrile gradient (20% → 80% over 25 min) .
  • Detection : UV at 254 nm (for aromatic/CF3_3 groups) with PDA confirmation of peak purity.
  • Forced Degradation :
    • Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions (ICH Q1B) to validate method robustness .

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